molecular formula C20H23N3O2 B2381337 1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894018-83-8

1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2381337
CAS No.: 894018-83-8
M. Wt: 337.423
InChI Key: XKPGSAMHKPAMNT-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both a pyrrolidinone and a urea moiety, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto-ester.

    Urea Formation: The pyrrolidinone intermediate is then reacted with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might influence biochemical pathways, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Ethylphenyl)-3-(5-oxo-1-(phenyl)pyrrolidin-3-yl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the specific combination of its functional groups and the potential biological activity conferred by its structure. This uniqueness could make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-15-6-8-16(9-7-15)21-20(25)22-17-12-19(24)23(13-17)18-10-4-14(2)5-11-18/h4-11,17H,3,12-13H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPGSAMHKPAMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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